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Compound of Interest

Compound Name: 2,5-Dibromobenzoic acid

Cat. No.: B104997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectroscopic techniques for the

characterization of 2,5-Dibromobenzoic acid. The following sections detail the experimental

data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering

a multi-faceted analytical perspective on this compound.

Spectroscopic Data Summary
The quantitative data obtained from different spectroscopic analyses of 2,5-Dibromobenzoic
acid are summarized in the tables below for easy comparison.

Table 1: ¹H NMR Spectral Data of 2,5-Dibromobenzoic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 d 1H H-6

7.65 dd 1H H-4

7.50 d 1H H-3

13.0 (broad s) s 1H -COOH
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Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 2,5-Dibromobenzoic Acid*

Chemical Shift (δ) ppm Assignment

~166 C=O

~138 C-4

~134 C-6

~132 C-1

~122 C-3

~120 C-2

~118 C-5

*Note: Experimental data for 2,5-Dibromobenzoic acid was not readily available. The

predicted values are based on the analysis of similar brominated benzoic acid derivatives.

Table 3: IR Absorption Bands for 2,5-Dibromobenzoic Acid

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

1680-1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Weak C=C stretch (Aromatic ring)

~1300 Medium C-O stretch

~900 Broad, Medium O-H bend (out-of-plane)

Below 800 Strong C-Br stretch

Table 4: Mass Spectrometry Data for 2,5-Dibromobenzoic Acid (Electron Ionization)
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m/z Relative Intensity (%) Assignment

278, 280, 282 High

[M]⁺ (Molecular ion with

isotopic pattern of two Br

atoms)

261, 263, 265 Medium [M-OH]⁺

233, 235, 237 Medium [M-COOH]⁺

154, 156 Medium [C₆H₃Br]⁺

75 High [C₆H₃]⁺

Table 5: Predicted UV-Vis Absorption Data for 2,5-Dibromobenzoic Acid*

λ_max (nm) Solvent

~210-220 Ethanol

~280-290 Ethanol

*Note: Experimental UV-Vis data for 2,5-Dibromobenzoic acid was not readily available. The

predicted values are based on the UV-Vis spectrum of benzoic acid and the expected

bathochromic shift due to bromine substitution.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2,5-Dibromobenzoic acid was dissolved in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5

mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.
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Parameters: A standard proton NMR experiment was performed with a 30° pulse angle

and a relaxation delay of 1 second. 16 scans were acquired for a good signal-to-noise

ratio.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.

Parameters: A proton-decoupled ¹³C NMR spectrum was acquired with a 45° pulse angle

and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more)

were accumulated to achieve an adequate signal-to-noise ratio due to the low natural

abundance of the ¹³C isotope.

2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR

accessory.

Procedure:

A background spectrum of the clean, empty ATR crystal was recorded.

A small amount of solid 2,5-Dibromobenzoic acid powder was placed directly onto the

ATR crystal.

A pressure clamp was applied to ensure firm and uniform contact between the sample and

the crystal.

The infrared spectrum was collected over a range of 4000-400 cm⁻¹ by co-adding 32

scans at a resolution of 4 cm⁻¹.

The final spectrum was presented in transmittance or absorbance mode.

3. Electron Ionization-Mass Spectrometry (EI-MS)

Instrument: A mass spectrometer with an electron ionization (EI) source.

Procedure:
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A small amount of the solid sample was introduced into the ion source via a direct

insertion probe.

The sample was heated to induce vaporization into the gas phase.

The gaseous molecules were bombarded with a beam of high-energy electrons (typically

70 eV).

The resulting positively charged ions and fragment ions were accelerated into the mass

analyzer.

The mass-to-charge ratio (m/z) of the ions was measured.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of 2,5-Dibromobenzoic acid was prepared by

dissolving a precisely weighed amount of the compound in a known volume of spectroscopic

grade ethanol. Serial dilutions were performed to obtain a solution with an absorbance in the

optimal range (0.1-1.0 AU).

Instrument: A dual-beam UV-Vis spectrophotometer.

Procedure:

The spectrophotometer was calibrated using a cuvette filled with the solvent (ethanol) as a

blank.

The sample cuvette was filled with the prepared solution of 2,5-Dibromobenzoic acid.

The absorbance spectrum was recorded over a wavelength range of 200-400 nm.

The wavelengths of maximum absorbance (λ_max) were identified.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2,5-Dibromobenzoic acid.
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Caption: Workflow for the spectroscopic characterization of 2,5-Dibromobenzoic acid.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Characterization of 2,5-Dibromobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b104997#characterization-of-2-5-dibromobenzoic-
acid-using-different-spectroscopic-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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